

An In-Depth Structural and Mechanistic Analysis of Ansofaxine (LY300503)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansofaxine, also known as LY03005 and initially misidentified in some contexts as LY300503, is a novel serotonin-norepinephrine-dopamine (SNDRI) triple reuptake inhibitor developed for the treatment of major depressive disorder (MDD). As a prodrug of desvenlafaxine, ansofaxine presents a unique pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of the structural features, mechanism of action, and key experimental data related to ansofaxine. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties

Ansofaxine hydrochloride is chemically described as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate. It is a carboxylic acid ester prodrug of desvenlafaxine. This structural modification enhances its lipophilicity, which may contribute to its pharmacokinetic properties.

Chemical Formula: C25H36CINO4·2H2O

Molecular Weight: 486.0 g/mol

**2. Mechanism of Action







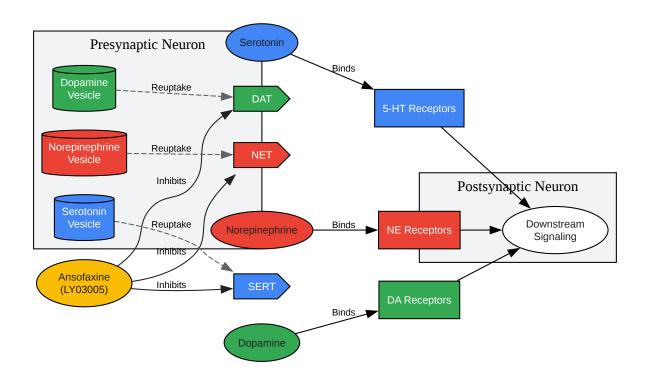
Ansofaxine functions as a triple reuptake inhibitor, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). By blocking these transporters, ansofaxine increases the synaptic concentrations of these key neurotransmitters, which are known to be involved in the pathophysiology of depression. This broad spectrum of activity may offer advantages over more selective agents, potentially addressing a wider range of depressive symptoms.

Signaling Pathway

The primary signaling pathway initiated by ansofaxine is the enhanced neurotransmission resulting from the accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft. This leads to increased activation of their respective postsynaptic receptors.

Recent research has also suggested potential downstream effects of ansofaxine on other signaling pathways. One study has implicated the EGFR/MAPK pathway as being modulated by ansofaxine, although this was observed in the context of hepatocellular carcinoma and its relevance to the central nervous system in depression is yet to be fully elucidated.[1] Further research is required to delineate the complete intracellular signaling cascades affected by ansofaxine in neurons.





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Figure 1: Ansofaxine's Mechanism of Action.

Quantitative Data In Vitro Transporter Inhibition

Ansofaxine's potency in inhibiting the reuptake of serotonin, norepinephrine, and dopamine has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) from various sources are presented below. It is noteworthy that there are some discrepancies in the reported values, which may be attributable to different experimental conditions.



Transporter	IC50 (nM) - Source 1	IC50 (nM) - Source 2	IC50 (nM) - Source 3
SERT	723	31.4 ± 0.4	53
NET	763	586.7 ± 83.6	538
DAT	491	733.2 ± 10.3	-

Source 1:[2] Source 2: A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder Source 3:[2]

In Vitro Radioligand Binding Affinity

Radioligand binding assays have been used to determine the affinity of ansofaxine for the monoamine transporters. The reported IC50 values for the inhibition of radioligand binding are as follows:

Transporter	Radioligand Binding IC50 (nM)
SERT	1,330 ± 82.5
NET	2,200 ± 278
DAT	227 ± 21.7

Source: A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder

Pharmacokinetic Parameters

Phase 1 clinical trials in healthy volunteers have demonstrated that ansofaxine exhibits a dose-proportional pharmacokinetic profile in the range of 20 to 200 mg/day. After repeated administration of 40-160 mg per day, the plasma concentration of ansofaxine reaches a steady state with an average half-life of 9-10 hours. Diet does not appear to have a significant effect on its pharmacokinetics.[3] A detailed summary of pharmacokinetic parameters is pending the full publication of Phase 1 study results.



Experimental Protocols

Detailed, specific protocols for the binding and uptake assays performed on ansofaxine are not fully available in the public domain. However, this section provides representative protocols for monoamine transporter assays, which are illustrative of the methodologies likely employed.

Monoamine Transporter Reuptake Inhibition Assay (Representative Protocol)

This assay is designed to measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

- Cell line stably expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293 cells).
- Radiolabeled neurotransmitter ([3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine).
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Test compound (Ansofaxine) at various concentrations.
- Scintillation fluid and a scintillation counter.

Procedure:

- Cell Culture: Culture the transporter-expressing cells to confluency in appropriate cell culture plates.
- Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
- Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
- Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature.

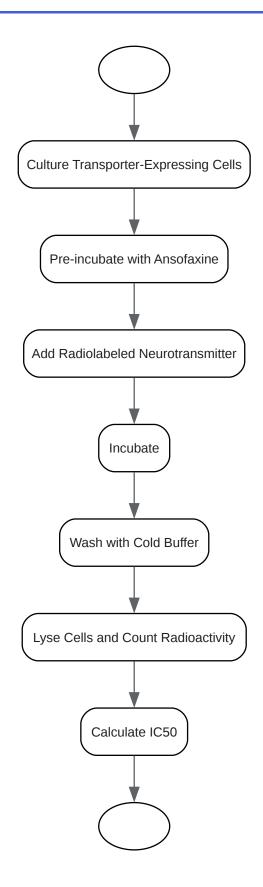






- Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.





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Figure 2: Reuptake Inhibition Assay Workflow.



Radioligand Binding Assay (Representative Protocol)

This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand that is known to bind to the transporter.

Materials:

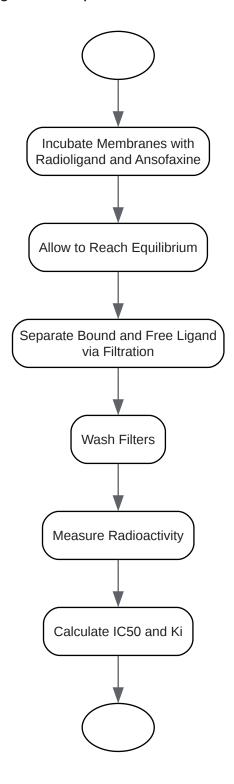
- Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or dopamine transporter.
- Radioligand with high affinity for the target transporter (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET, [3H]-WIN 35,428 for DAT).
- Assay buffer.
- Test compound (Ansofaxine) at various concentrations.
- Glass fiber filters and a cell harvester.
- Scintillation fluid and a scintillation counter.

Procedure:

- Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compound.
- Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
- Filtration: Rapidly separate the bound from the free radioligand by filtering the incubation mixture through glass fiber filters using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.



• Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.



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Figure 3: Radioligand Binding Assay Workflow.

Clinical Development

Ansofaxine has undergone Phase 1, 2, and 3 clinical trials for the treatment of major depressive disorder.

- Phase 1 trials in healthy volunteers established the pharmacokinetic profile and safety of single and multiple ascending doses.[4]
- A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study demonstrated the efficacy and tolerability of ansofaxine at doses of 40, 80, 120, and 160 mg/day over 6 weeks in patients with MDD.[4]
- A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial further confirmed the efficacy and safety of 80 mg/day and 160 mg/day of ansofaxine over 8 weeks in adult patients with MDD.

Conclusion

Ansofaxine (LY03005) is a promising new therapeutic agent for major depressive disorder with a unique triple reuptake inhibitor mechanism of action. Its structural design as a prodrug of desvenlafaxine results in a distinct pharmacokinetic profile. The available in vitro data confirms its activity at the serotonin, norepinephrine, and dopamine transporters. Further publication of detailed pharmacokinetic and pharmacodynamic data from clinical trials will provide a more complete understanding of its clinical profile. The information and representative protocols provided in this guide are intended to support the ongoing research and development efforts in the field of neuropsychopharmacology.

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